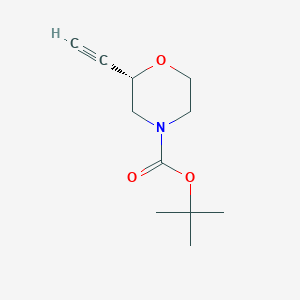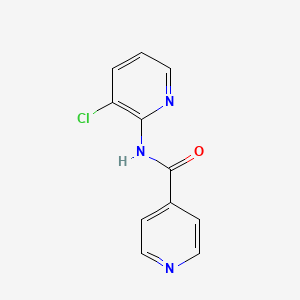
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile, also known as TFC, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound that is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. TFC is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers.
科学的研究の応用
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
作用機序
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that acts as a Lewis acid catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has also been found to be an effective catalyst for the synthesis of various heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
Biochemical and Physiological Effects
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have anti-aging, anti-microbial, and anti-fungal effects. In addition, it has been found to have anti-tumor, anti-viral, and anti-diabetic effects.
実験室実験の利点と制限
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a highly reactive compound and can be used as a catalyst for the synthesis of various organic compounds. Furthermore, it is a stable compound and can be stored for long periods of time.
However, there are some limitations to using 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in laboratory experiments. It is a highly toxic compound and must be handled with care. It is also a highly reactive compound and can cause unwanted side reactions in some cases. In addition, it can be difficult to purify and is not very soluble in some solvents.
将来の方向性
The future of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is promising, as it has a wide range of applications in the scientific research field. It has the potential to be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has the potential to be used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It also has the potential to be used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. Finally, it has the potential to be used as a catalyst for the synthesis of various organic compounds.
合成法
The synthesis of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be achieved through several methods. The most common method is the reaction of trifluoromethyl iodide with thioacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in high yields. Another method involves the reaction of trifluoromethyl sulfonyl chloride with an amine, such as ethylamine, in the presence of a base. This reaction yields 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile in moderate yields.
特性
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYXPNTNDUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)



![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)